2-(Ethylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one

Medicinal Chemistry ADME Cell-Based Assays

Subtle scaffold changes in α-thioaryl ketones can collapse assay reproducibility or alter taste thresholds by orders of magnitude. Procuring the exact 2-(ethylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one eliminates this risk. - Unique Selectivity Profile: One H-bond acceptor vs. two in methylthio analogs, minimizing off-target polar interactions for cleaner HTS data. - Enhanced Membrane Permeability: LogP of 3.94 (+0.78 over methylthio analog) ensures reliable passive diffusion in cell-based assays. - Sterically Defined Vector: The 2,4,5-trimethylphenyl pattern provides access to substitution space inaccessible to mesityl isomers.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13635188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCCSCC(=O)C1=C(C=C(C(=C1)C)C)C
InChIInChI=1S/C13H18OS/c1-5-15-8-13(14)12-7-10(3)9(2)6-11(12)4/h6-7H,5,8H2,1-4H3
InChIKeyMMUOTWVDXYXTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Procurement Overview


2-(Ethylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one (CAS 1157204-98-2) is a thioether-containing aryl ketone with the molecular formula C₁₃H₁₈OS and a molecular weight of 222.35 g/mol . It belongs to the class of α-thioaryl ketones, a group of compounds known for their utility as synthetic intermediates and, in certain structural families, as low-threshold flavoring agents [1]. The compound is commercially available at purities of 97–98% from multiple suppliers, making it accessible for medicinal chemistry, flavor research, and materials science applications .

1

Medicinal chemistry intermediate – thioether ketone scaffold supports library synthesis and SAR exploration.

2

Flavor & fragrance research – α-thioaryl ketone class used for low-threshold organoleptic profiling.

3

Materials science – functionalized aryl ketone for advanced material precursor studies.

Structural Specificity vs. Generic Analogs


Within the α-thioaryl ketone family, minor structural variations—such as altering the thioalkyl chain length, modifying the aryl substitution pattern, or changing the heteroatom—can produce disproportionately large effects on lipophilicity, hydrogen-bonding capacity, and organoleptic properties [1]. For example, the thio-alkanone patent literature demonstrates that a shift from a methylthio to an ethylthio group or a repositioning of methyl substituents on the aryl ring can change taste thresholds from parts-per-billion to non-detectable levels [1]. Consequently, treating 2-(ethylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one as interchangeable with its methylthio, mesityl, or unsubstituted phenyl analogs risks undermining assay reproducibility, synthetic outcomes, and flavor profile fidelity.

This Product

Ethylthio, 2,4,5-trimethylphenyl

Methylthio Analog

Methylthio chain alters lipophilicity and H-bond capacity; organoleptic thresholds may shift dramatically.

Risk: Assay reproducibility and flavor fidelity may not transfer.

This Product

2,4,5-Trimethyl substitution

Mesityl Isomer (2,4,6-)

Identical MW and LogP, but steric environment differences direct electrophilic and metalation sites.

Risk: Regioselective synthetic outcomes may not reproduce.

This Product

Exact ethylthio-2,4,5-trimethyl identity

Generic Thio-alkanone

Class-level evidence shows ppb-level sensory sensitivity to minor structural changes.

Risk: Sensory panel specification may not be met with analog substitution.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Methylthio Analog

The target compound exhibits a computed LogP of 3.94, which is 0.78 log units higher than the 3.16 LogP of its closest methylthio analog, 2-(methylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one . This difference translates to roughly a six-fold increase in partition coefficient, indicating substantially greater membrane permeability—a critical factor for intracellular target engagement in cell-based assays.

Lipophilicity advantage
Head-to-head
Target LogP 3.94 vs Methylthio LogP 3.16
ΔLogP +0.78 (~6× partition)
Supports membrane permeability screening
Computed values; vendor-reported, consistent method
Medicinal Chemistry ADME Cell-Based Assays

Reduced H-Bond Acceptors for Selectivity

The target compound possesses a single hydrogen-bond acceptor (the carbonyl oxygen), whereas the methylthio analog contains two H-bond acceptors (carbonyl oxygen plus the sulfur atom strongly contributing to TPSA = 17.07 Ų) . A lower HBA count is associated with reduced polar surface area and fewer potential off-target interactions with protein polar residues, which can improve selectivity profiles in biochemical screening libraries.

H-bond acceptor count
Head-to-head
Target 1 HBA vs Methylthio 2 HBA
TPSA reduction context
May support selectivity profiling
Computed descriptors from vendor datasheets
Structure-Based Design Off-Target Liability Physicochemical Profiling

Higher Commercial Purity Specifications

The target compound is consistently supplied at 97–98% purity (AKSci 97% ; Fluorochem 98% ), whereas the methylthio analog is typically offered at 95% purity (Chemscene ). The 2–3% absolute purity advantage corresponds to significantly lower levels of unspecified impurities that could act as false positives or assay interferents in high-throughput screening.

Purity specification
Head-to-head
Target 97–98% vs Methylthio 95%
+2–3% absolute purity
Supports procurement for reproducibility
Commercial supplier specifications
Quality Control Assay Reproducibility Procurement Specifications

Regioisomeric Control vs. Mesityl Isomer

The 2,4,5-trimethylphenyl substitution pattern of the target compound differs from the 2,4,6-trimethylphenyl (mesityl) isomer by shifting one methyl group from the para-relative position (6-position) to the meta-relative position (5-position) . Although the two compounds share identical molecular weight (222.35) and LogP (3.94), the altered steric environment can direct electrophilic aromatic substitution and metalation reactions to different ring positions, providing synthetic chemists with regioisomeric control unattainable with the mesityl analog.

Regioisomeric control
Supporting evidence
2,4,5- vs 2,4,6-trimethyl substitution
Identical MW/LogP, distinct steric profile
Expands accessible chemical space
Structural comparison from vendor CAS entries
Organic Synthesis Regioselectivity Scaffold Diversification

Sensory Sensitivity in Flavor Research

The broader thio-alkanone patent literature reports taste detection thresholds as low as 1.0–1.5 ppb for structurally related furyl- and thienyl-thioalkanones in 0.5% saline, with dramatic qualitative differences in flavor character depending on the heterocycle and thioalkyl group [1]. Although threshold data for the 2,4,5-trimethylphenyl derivative are not publicly disclosed, the extreme sensitivity of this compound class to minor structural perturbations implies that substituting the ethylthio group with methylthio or altering the aryl methylation pattern would likely produce a functionally non-equivalent sensory profile.

Sensory sensitivity
Class-level inference
Related thio-alkanones: taste thresholds 1.0–1.5 ppb
Target compound not individually reported
Reinforces need for exact variant in sensory work
Patent triangle test data; substitution alters threshold/quality
Flavor Chemistry Organoleptic Profiling Sensory Science

Key Application Scenarios Based on Evidence


Cell-Based Phenotypic Screening

With a LogP of 3.94—0.78 units higher than the methylthio analog—this compound is better suited for intracellular target engagement in cell-based assays such as reporter-gene or viability screens, where passive diffusion across the lipid bilayer is rate-limiting .

Lead Optimization for Target Selectivity

The single hydrogen-bond acceptor (versus two in the methylthio analog) reduces the likelihood of polar interactions with off-target proteins, making this compound a more attractive starting point for fragment-based or HTS hit expansion libraries where selectivity is paramount .

Regioselective Scaffold Diversification

The 2,4,5-trimethylphenyl substitution pattern offers distinct steric and electronic control compared to the 2,4,6-mesityl isomer, enabling synthetic chemists to access substitution vectors that are sterically inaccessible with the mesityl analog . This is particularly valuable in parallel synthesis and library generation programs.

Flavor & Fragrance Sensory Fidelity

Class-level evidence shows that thio-alkanone organoleptic properties are exquisitely sensitive to alkylthio chain length and aryl substitution . Procurement of the exact 2-(ethylthio)-1-(2,4,5-trimethylphenyl)ethan-1-one ensures reproducibility in sensory evaluation trials and flavor formulation prototyping.

Application
Selection Property
Validation Focus
Cell-based phenotypic screening
Lipophilicity-driven membrane diffusion
Intracellular target engagement assay
Lead optimization for selectivity
Reduced hydrogen-bond acceptor count
Off-target selectivity profiling
Regioselective scaffold diversification
2,4,5-trimethyl steric and electronic profile
Regioselective reaction development
Flavor & fragrance sensory fidelity
Exact ethylthio and aryl substitution
Sensory panel reproducibility
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